molecular formula C14H12Br2FNO B3335435 2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide CAS No. 1208076-07-6

2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide

Cat. No.: B3335435
CAS No.: 1208076-07-6
M. Wt: 389.06
InChI Key: GXABUSJKJPXVEF-UHFFFAOYSA-N
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Description

2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide (molecular formula: C₁₅H₁₅Br₂NO₂; molar mass: 401.09 g/mol) is a halogenated ketone salt featuring a pyridine core substituted with a 4-fluorophenyl group at the 6-position and a methyl group at the 2-position . The hydrobromide salt enhances its solubility in polar solvents, making it advantageous for synthetic applications, particularly in nucleophilic substitution reactions. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, where its bromine atom acts as a reactive handle for further functionalization .

Properties

IUPAC Name

2-bromo-1-[6-(4-fluorophenyl)-2-methylpyridin-3-yl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO.BrH/c1-9-12(14(18)8-15)6-7-13(17-9)10-2-4-11(16)5-3-10;/h2-7H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXABUSJKJPXVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208076-07-6
Record name Ethanone, 2-bromo-1-[6-(4-fluorophenyl)-2-methyl-3-pyridinyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208076-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide is primarily utilized in the development of pharmaceuticals due to its potential biological activities.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for creating complex heterocycles.

Reactions Involving 2-Bromo Derivatives :

  • Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution with various nucleophiles, leading to the formation of substituted pyridine derivatives .
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Heck reactions), allowing for the synthesis of biaryl compounds .

Data Table: Comparison of Reaction Types

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReaction with nucleophiles like amines or thiolsSubstituted Pyridines
Cross-CouplingPalladium-catalyzed reactions with organometallic reagentsBiaryl Compounds
MetalationFormation of lithiated or magnesiated derivativesFunctionalized Pyridines
Reductive CouplingFormation of dimers or oligomers using strong reducing agentsDimeric Pyridine Compounds

Material Science

The compound's unique structural features enable its use in developing advanced materials, such as sensors and catalysts.

Case Study: Sensor Development
Research indicates that pyridine derivatives can be employed in sensor technology due to their ability to interact with various analytes, making them suitable for detecting environmental pollutants .

Mechanism of Action

The exact mechanism of action of 2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets in the body, such as enzymes or receptors, to exert its effects. The bromine and fluorine atoms could play a crucial role in these interactions, potentially enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name CAS RN Molecular Formula Molar Mass (g/mol) Key Structural Features Melting Point/Solubility
2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide N/A C₁₅H₁₅Br₂NO₂ 401.09 Pyridine ring, 4-fluoro-phenyl, methyl group Hydrobromide salt (high solubility)
2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide 944450-78-6 C₁₀H₉BrN₂O·HBr 334.00 Benzimidazole ring, methyl group 196–196.5°C
2-Bromo-1-(2-pyrazinyl)ethanone hydrobromide 126353-32-0 C₆H₅BrN₂O·HBr 273.94 Pyrazine ring (electron-deficient diazine) Selective electrophilic reactivity
2-Bromo-1-(4-iodophenyl)ethanone 31827-94-8 C₈H₆BrIO 338.94 Iodophenyl group (no heterocycle) Non-salt form (lower solubility)
2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone 1003879-02-4 C₈H₅Br₂FO 296.00 Dibrominated phenyl, fluorine substituent Density: 1.914 g/cm³

Key Observations:

  • Heterocyclic Core : The target compound’s pyridine ring contrasts with benzimidazole () and pyrazine (), altering electronic properties. Pyrazine’s dual nitrogen atoms increase electron deficiency, enhancing electrophilicity compared to pyridine .
  • Substituent Effects: The 4-fluoro-phenyl group in the target compound introduces electronegativity and steric effects, while analogs like 2-bromo-1-(4-iodophenyl)ethanone () prioritize halogen size (iodine vs. bromine) for reactivity in cross-coupling reactions.
  • Salt vs. Neutral Form : Hydrobromide salts (e.g., target compound, ) exhibit superior solubility in polar solvents compared to neutral forms (e.g., ) .

Key Observations:

  • Electrophilicity : Pyrazine-based analogs () exhibit faster reaction kinetics in nucleophilic substitutions due to their electron-deficient aromatic systems.
  • Halogen Effects : Iodine in enhances leaving-group ability, whereas bromine in the target compound balances reactivity and stability .

Biological Activity

2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

  • IUPAC Name : 2-bromo-1-[6-(4-fluorophenyl)-2-methylpyridin-3-yl]ethanone; hydrobromide
  • Molecular Formula : C14H12Br2FNO
  • Molecular Weight : 389.057 g/mol
  • H-Bond Donor : 0
  • H-Bond Acceptor : 3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including nuclear receptors. It has been studied for its potential as a selective inverse agonist for the retinoic acid receptor-related orphan receptor C (RORc), which is implicated in inflammatory diseases such as psoriasis and rheumatoid arthritis .

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are mediated through the inhibition of interleukin (IL)-17 production, a key cytokine in inflammatory responses .

2. Selectivity and Potency

The compound has shown favorable potency and selectivity in cellular assays. For instance, GNE-3500, a related compound, demonstrated over 200-fold selectivity for RORc compared to other nuclear receptors, suggesting that structural modifications can enhance biological activity while minimizing off-target effects .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of IL-17 production
RORc Selectivity>200-fold selectivity over other nuclear receptors
PotencyHigh potency in cellular assays

Case Study 1: RORc Inverse Agonism

In a study focusing on RORc inverse agonists, a series of compounds were tested for their ability to inhibit IL-17 production. The results indicated that structural modifications significantly improved metabolic stability and selectivity, making these compounds promising candidates for treating inflammatory diseases .

Case Study 2: Pharmacokinetics and Efficacy

Another study evaluated the pharmacokinetic properties of related compounds in vivo, demonstrating dose-dependent inhibition of IL-17 in preclinical models. This highlights the potential therapeutic applications of this compound in managing autoimmune conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via bromination of a precursor ketone using agents like N-bromosuccinimide (NBS) or molecular bromine. Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Temperature : Controlled heating (50–80°C) avoids side reactions like over-bromination .
  • Catalysts : Lewis acids (e.g., FeCl₃) may accelerate bromine activation .
  • Workup : Precipitation in cold diethyl ether improves purity. Yields >70% are achievable with stoichiometric bromine and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR confirms the pyridine ring substitution pattern (δ 8.2–8.5 ppm for aromatic protons) and the methyl group (δ 2.5 ppm). <sup>13</sup>C NMR identifies the carbonyl carbon (δ 190–200 ppm) .
  • X-ray Crystallography : Resolves the spatial arrangement of the bromoethanone moiety and fluorophenyl group (e.g., bond angles and dihedral angles) .
  • MS/HPLC : High-resolution mass spectrometry validates molecular weight (C₁₄H₁₂BrFNO⁺: ~308.0 m/z), while HPLC monitors purity (>95%) .

Advanced Research Questions

Q. How does the electronic nature of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-deficient pyridine ring (due to fluorine and methyl substituents) directs electrophilic substitution to the para position. For Suzuki-Miyaura couplings:

  • Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/water (3:1) at 80°C achieves coupling with aryl boronic acids .
  • Competing Pathways : Steric hindrance from the 2-methyl group may reduce reaction rates, requiring excess boronic acid (1.5 eq) .

Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound’s degradation under aqueous conditions?

  • Methodological Answer :

  • Sample Stability : Degradation of organic components (e.g., hydrolysis of the ethanone group) occurs within hours at room temperature. Continuous cooling (4°C) and inert storage (argon) minimize decomposition .
  • Matrix Effects : Use synthetic wastewater matrices with controlled organic content to isolate degradation pathways .
  • Analytical Controls : Regular calibration of HPLC/GC-MS systems ensures detection of trace degradation products (e.g., debrominated derivatives) .

Q. How can contradictions in biological activity data for structurally analogous brominated ethanones be resolved?

  • Methodological Answer :

  • Structure-Activity Comparison : Tabulate substituent effects (Table 1). For example, fluorophenyl groups enhance enzyme inhibition vs. bromophenyl groups in antimicrobial assays .
  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to reduce inter-lab variability .

Table 1 : Comparative Biological Activities of Analogues

CompoundBiological ActivityKey Substituent ImpactReference
2-Bromo-1-(5-fluoropyridin-2-yl)ethanoneEnzyme inhibition (IC₅₀: 2 µM)Fluorine enhances binding
1-(2-Bromo-6-fluoropyridin-4-yl)ethanoneAntimicrobial (MIC: 8 µg/mL)Bromine increases lipophilicity

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :

  • Solvent Selection : Slow evaporation from acetone/ethanol (1:1) yields monoclinic crystals. Additives (e.g., hexane) induce nucleation .
  • Temperature Gradients : Cooling from 50°C to 4°C over 48 hours reduces crystal defects .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies, and how can this be addressed?

  • Methodological Answer : Variations (e.g., 145–150°C) arise from:

  • Purity Differences : Recrystallize ≥3 times from ethyl acetate and validate via DSC .
  • Polymorphism : Use powder XRD to identify crystalline forms and report dominant phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide

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